molecular formula C6H16NNa2O12P3 B14472172 Ethanol, 2,2',2''-nitrilotris-, tris(dihydrogen phosphate) (ester), disodium salt CAS No. 67924-17-8

Ethanol, 2,2',2''-nitrilotris-, tris(dihydrogen phosphate) (ester), disodium salt

Cat. No.: B14472172
CAS No.: 67924-17-8
M. Wt: 433.09 g/mol
InChI Key: AGUABLZXGGKNMP-UHFFFAOYSA-L
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Description

Ethanol, 2,2’,2’'-nitrilotris-, tris(dihydrogen phosphate) (ester), disodium salt is a complex chemical compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure and properties, which make it valuable in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2,2’,2’'-nitrilotris-, tris(dihydrogen phosphate) (ester), disodium salt typically involves the reaction of ethanolamine with phosphoric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired ester. The reaction mixture is then neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’,2’'-nitrilotris-, tris(dihydrogen phosphate) (ester), disodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different phosphate derivatives.

    Reduction: Reduction reactions can lead to the formation of simpler phosphates.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various phosphate esters and salts, which have different applications depending on their chemical structure and properties.

Scientific Research Applications

Ethanol, 2,2’,2’'-nitrilotris-, tris(dihydrogen phosphate) (ester), disodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of other complex compounds and as a catalyst in certain reactions.

    Biology: The compound is used in biochemical assays and as a buffer in various biological experiments.

    Industry: The compound is used in the production of detergents, cleaning agents, and other industrial products.

Mechanism of Action

The mechanism of action of Ethanol, 2,2’,2’'-nitrilotris-, tris(dihydrogen phosphate) (ester), disodium salt involves its interaction with various molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. It can also interact with enzymes and other proteins, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Ethanol, 2,2’,2’'-nitrilotris-, tris(dihydrogen phosphate) (ester), sodium salt
  • Triethanolamine phosphate
  • Ethanolamine phosphate

Uniqueness

Ethanol, 2,2’,2’'-nitrilotris-, tris(dihydrogen phosphate) (ester), disodium salt is unique due to its specific chemical structure, which imparts distinct properties such as higher solubility and stability compared to similar compounds. Its ability to form stable complexes with metal ions and its versatility in various chemical reactions make it a valuable compound in research and industry.

Properties

CAS No.

67924-17-8

Molecular Formula

C6H16NNa2O12P3

Molecular Weight

433.09 g/mol

IUPAC Name

disodium;2-[2-[hydroxy(oxido)phosphoryl]oxyethyl-(2-phosphonooxyethyl)amino]ethyl hydrogen phosphate

InChI

InChI=1S/C6H18NO12P3.2Na/c8-20(9,10)17-4-1-7(2-5-18-21(11,12)13)3-6-19-22(14,15)16;;/h1-6H2,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16);;/q;2*+1/p-2

InChI Key

AGUABLZXGGKNMP-UHFFFAOYSA-L

Canonical SMILES

C(COP(=O)(O)O)N(CCOP(=O)(O)[O-])CCOP(=O)(O)[O-].[Na+].[Na+]

Origin of Product

United States

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